molecular formula C10H17NO4 B3043901 trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-25-4

trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No.: B3043901
CAS No.: 951173-25-4
M. Wt: 215.25 g/mol
InChI Key: JTMAFJQIPKPNFJ-RNFRBKRXSA-N
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Description

trans-2-{[(Tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS: 951173-25-4, MFCD27665002) is a cyclobutane-based amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the trans-2 position and a carboxylic acid moiety at the 1-position of the cyclobutane ring. The Boc group is widely used in peptide synthesis due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid) . The rigid cyclobutane ring introduces conformational constraints, making this compound valuable in medicinal chemistry for modulating peptide backbone flexibility and enhancing metabolic stability .

Properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140237
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951173-25-4
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951173-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Ring Formation

The cyclobutane ring is often constructed via [2+2] photocycloaddition of alkenes. For example, ultraviolet irradiation of ethylene derivatives in the presence of photosensitizers yields cyclobutanes with defined stereochemistry. A study by demonstrated that copper(I)-catalyzed intermolecular [2+2] photocycloadditions enable the synthesis of trans-disubstituted cyclobutanes with >90% diastereoselectivity. This method, however, requires further functionalization to introduce the amino and carboxylic acid groups.

Hydrogenation of Benzene Derivatives

Catalytic hydrogenation of para-aminobenzoic acid derivatives under high-pressure hydrogen (15–30 bar) with ruthenium catalysts (e.g., 5% Ru/Al₂O₃) provides cis-4-aminocyclobutane-1-carboxylic acid intermediates. Subsequent base-mediated epimerization converts the cis-isomer to the trans-configuration. For instance, reported a one-pot process using 10% NaOH in water at 100°C, achieving a cis/trans ratio of 1:4.6 (76% trans) after 28 hours.

BOC Protection of the Amino Group

Direct BOC Anhydride Coupling

The amino group of trans-2-aminocyclobutane-1-carboxylic acid is protected using di-tert-butyl dicarbonate (BOC anhydride) in a biphasic solvent system. A representative procedure from involves stirring 1-aminocyclobutane-1-carboxylic acid with BOC anhydride (1.0 eq) in 1,4-dioxane/water (30:1 v/v) at 0–20°C for 12 hours, yielding 75% of the BOC-protected product. The reaction’s mild conditions preserve the trans-configuration, as confirmed by NMR analysis.

Epimerization During BOC Protection

In cases where the cis-isomer predominates, epimerization is induced during BOC protection. described a method where cis-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (cis/trans = 1:3.6) is treated with K₂CO₃ in acetone and bromoethane at 60°C. This selectively alkylates the cis-isomer, enabling isolation of the trans-product in 62% yield and 99.1% purity.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic mixtures of trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid are resolved using chiral stationary phases (e.g., amylose or cellulose derivatives). reported successful separation of enantiomers via HPLC with a Chiralpak AD-H column, achieving >98% enantiomeric excess.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of ester derivatives offers an alternative. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (1S,2S)-enantiomer of methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, leaving the (1R,2R)-ester intact for isolation.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound:

Method Starting Material Conditions trans-Selectivity Yield Source
[2+2] Photocycloaddition Ethylene derivatives UV light, Cu(I) catalyst >90% 60–75%
Catalytic Hydrogenation Para-aminobenzoic acid 5% Ru/Al₂O₃, 100°C, 15 bar H₂ 76% 70%
BOC Anhydride Coupling 1-Aminocyclobutane-1-carboxylic acid 1,4-Dioxane/H₂O, 0–20°C >95% 75%
Base-Mediated Epimerization cis-4-Amino derivative K₂CO₃, acetone, 60°C 99% 62%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The one-pot hydrogenation-BOC protection method from reduces purification steps, achieving 70% overall yield. Critical parameters include:

  • Catalyst Reusability : Ru/Al₂O₃ catalysts are reused for up to five cycles without significant activity loss.
  • Solvent Recovery : Acetone and 1,4-dioxane are distilled and recycled, minimizing waste.
  • Crystallization : Final products are crystallized from acetone/water (4:1 v/v) to ≥97% purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.

Mechanism of Action

The mechanism of action of trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The cyclobutane ring and carboxylic acid group contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Positional Isomers: trans-3-Boc-Amino Cyclobutane Derivatives

Example Compound: trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS: 939400-34-7, MFCD06657681)

  • Key Differences: Substituent Position: The Boc-amino group is located at the trans-3 position instead of trans-2. Synthetic Utility: Positional isomerism may influence coupling efficiency in solid-phase peptide synthesis due to steric hindrance differences .

Ring Size Variations: Cyclohexane vs. Cyclobutane

Example Compound: trans-3-tert-Butoxycarbonylaminocyclohexanecarboxylic acid (CAS: 218772-92-0, MFCD03788640)

  • Key Differences: Ring Size: The cyclohexane ring replaces cyclobutane, reducing ring strain and altering conformational flexibility. Lipophilicity: Larger ring size increases molecular weight (278.33 g/mol vs. Applications: Cyclohexane derivatives are preferred in contexts requiring prolonged metabolic stability, whereas cyclobutanes are used for rigid, compact scaffolds .

Protecting Group Variations: Boc vs. Cbz

Example Compound: trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS: 1212272-03-1, MFCD03844619)

  • Key Differences :
    • Protecting Group : Benzyloxycarbonyl (Cbz) instead of Boc.
    • Deprotection Conditions : Cbz is removed via catalytic hydrogenation, whereas Boc requires acidic conditions.
    • Stability : Boc is more resistant to nucleophilic and basic conditions, making it preferable for multi-step syntheses .

Substituent Modifications: Methylated Cyclobutane Derivatives

Example Compound: (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 188918-50-5, MFCD28155127)

  • Conformational Effects: Methylation restricts ring puckering, further rigidifying the scaffold compared to the parent compound .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Ring Type Substituent Position Protecting Group Key Property
trans-2-Boc-aminocyclobutane-1-carboxylic acid 951173-25-4 243.30 Cyclobutane trans-2 Boc High rigidity, acid-labile protection
trans-3-Boc-aminocyclobutanecarboxylic acid 939400-34-7 243.30 Cyclobutane trans-3 Boc Altered steric profile
trans-3-Boc-aminocyclohexanecarboxylic acid 218772-92-0 278.33 Cyclohexane trans-3 Boc Increased lipophilicity
trans-2-Cbz-aminocyclobutanecarboxylic acid 1212272-03-1 249.27 Cyclobutane trans-2 Cbz Hydrogenolysis-labile protection
2,2-Dimethyl-Boc-aminocyclobutane-1-carboxylic acid 188918-50-5 243.30 Cyclobutane 1S,3R Boc Enhanced steric hindrance

Q & A

Q. What are the common synthetic routes for trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid?

The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group followed by cyclobutane ring formation. A key method employs bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst for tert-butylation under mild conditions (0°C, dichloromethane solvent). For example, tert-butylation of hydroxyl or amino precursors, as described in analogous syntheses, involves reverse addition to saturated NaHCO3 to isolate the Boc-protected product . Cyclobutane formation may leverage ring-closing metathesis (RCM) or [2+2] cycloaddition strategies, depending on stereochemical requirements .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., trans configuration) and Boc-group integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when isolating diastereomers.
  • Melting Point (MP) Analysis : Comparative data (e.g., mp 127–133°C for analogous cis-cyclohexane derivatives ) help validate crystallinity.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C11H19NO4 derivatives have MW ~229.27 ).

Q. How is this compound utilized as a building block in medicinal chemistry?

The rigid cyclobutane scaffold and Boc-protected amino group make it valuable for:

  • Peptide Stapling : Conformational restriction via hydrocarbon staples improves target binding and proteolytic stability .
  • Enzyme Inhibitor Design : The Boc group facilitates selective deprotection for coupling with pharmacophores (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the cyclobutane ring influence reactivity compared to cyclopropane analogs?

Cyclobutane’s larger ring reduces angle strain vs. cyclopropane, enhancing thermal stability. However, the increased flexibility may lower binding affinity in enzyme-inhibitor complexes. For example, cyclopropane derivatives with difluoromethyl groups exhibit stronger electronic effects , whereas cyclobutane’s rigidity favors controlled spatial positioning in peptide stapling .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Variations in mp (e.g., 245–250°C for cis-2-Boc-aminocyclopentane-carboxylic acid ) may arise from:

  • Polymorphism : Recrystallization solvents can alter crystal packing.
  • Impurity Profiles : Use preparative HPLC or repeated trituration to isolate pure stereoisomers.
  • Stereochemical Purity : Validate via X-ray crystallography or chiral HPLC .

Q. What role does this compound play in peptide stapling methodologies?

The cyclobutane core enables precise control over peptide helicity. For instance, (E)- and (Z)-alkene-bearing cyclobutane amino acids (e.g., E7/Z7) undergo RCM to generate staples that stabilize α-helical conformations, critical for disrupting protein-protein interactions .

Q. How does the Boc group’s stability impact synthetic strategies under acidic/basic conditions?

The Boc group is acid-labile but stable under basic conditions. Deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane, while synthetic steps involving bases (e.g., NaHCO3) preserve the Boc moiety. Side reactions (e.g., tert-butyl carbamate formation) are mitigated by low-temperature protocols .

Q. What stereochemical considerations are critical during synthesis?

The trans configuration is often achieved via stereoselective cyclization or chiral auxiliary-mediated synthesis. For example, PharmaBlock’s methyl trans-2-Boc-aminocyclopropane-carboxylate highlights the importance of reaction conditions (e.g., catalysts, solvents) in controlling diastereomer ratios.

Q. How do fluorinated analogs of this compound compare in biological activity?

Substituting the cyclobutane with difluoromethyl or trifluoromethyl groups (as seen in cyclopropane analogs ) alters electronic and steric properties:

  • Difluoromethyl : Enhances metabolic stability via reduced CYP450 recognition.
  • Trifluoromethyl : Increases lipophilicity, improving membrane permeability.

Q. What strategies optimize yield in large-scale syntheses?

  • Catalyst Screening : Tf2NH improves tert-butylation efficiency (86% yield ).
  • Purification : Flash chromatography with gradients of hexane/EtOAc removes byproducts .
  • Temperature Control : Low-temperature (0°C) reactions minimize epimerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

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